molecular formula C10H12N2O B1614206 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 937797-32-5

4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1614206
CAS No.: 937797-32-5
M. Wt: 176.21 g/mol
InChI Key: IVZVJMGDWGICPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H12N2O It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with an isopropoxy group at the 4-position

Biochemical Analysis

Biochemical Properties

4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signal transduction. This interaction is crucial for its potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with various types of tumors .

Cellular Effects

This compound has been shown to influence cell function in several ways. It inhibits the proliferation of cancer cells, such as breast cancer 4T1 cells, and induces apoptosis . Additionally, it significantly reduces the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell proliferation, migration, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of receptor activation and downstream signaling . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interfere with multiple signaling pathways makes it a promising candidate for targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . Long-term studies have shown that it maintains its inhibitory effects on FGFRs and cancer cell proliferation, although some degradation products may form over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs . The compound’s metabolism may involve hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic processes are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It may interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its lipophilicity and molecular size, which affect its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function may be modulated by post-translational modifications and interactions with other biomolecules. The compound’s ability to target specific cellular compartments is crucial for its therapeutic efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrolo[2,3-b]pyridine with isopropyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the isopropoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the isopropoxy group.

    4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure with a methoxy group instead of an isopropoxy group.

    4-Ethoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness: 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropoxy group enhances its lipophilicity and may influence its binding affinity to molecular targets compared to other similar compounds .

Properties

IUPAC Name

4-propan-2-yloxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)13-9-4-6-12-10-8(9)3-5-11-10/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZVJMGDWGICPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647356
Record name 4-[(Propan-2-yl)oxy]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937797-32-5
Record name 4-[(Propan-2-yl)oxy]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.